molecular formula C27H22ClN5O3S B12646869 N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine

N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine

Cat. No.: B12646869
M. Wt: 532.0 g/mol
InChI Key: BJIGSZUMJLHBJT-UHFFFAOYSA-N
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Description

N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine is a complex organic compound that features an indole moiety, a benzenesulfonyl group, and a chloropyrimidine ring

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The benzenesulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The chloropyrimidine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Compared to other indole derivatives, N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure allows it to interact with a broader range of molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C27H22ClN5O3S

Molecular Weight

532.0 g/mol

IUPAC Name

N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C27H22ClN5O3S/c1-36-25-13-17-11-12-29-22(17)14-23(25)31-27-30-15-21(28)26(32-27)20-16-33(24-10-6-5-9-19(20)24)37(34,35)18-7-3-2-4-8-18/h2-10,13-16,29H,11-12H2,1H3,(H,30,31,32)

InChI Key

BJIGSZUMJLHBJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)NC3=NC=C(C(=N3)C4=CN(C5=CC=CC=C54)S(=O)(=O)C6=CC=CC=C6)Cl

Origin of Product

United States

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